Ferruginol

Antibacterial Aquaculture Fish Pathogen

Ferruginol is a phenolic abietane diterpenoid (C20H30O, MW 286.46) and key biosynthetic intermediate for tanshinones. Its (−)-enantiomer demonstrates potent activity against MRSA and VRE, making it an essential scaffold for Gram-positive antibiotic development. Derivatives show >83-fold selectivity for gastric adenocarcinoma cells over normal fibroblasts, ideal for oncology programs minimizing off-target toxicity. Validated in vivo topical anti-inflammatory activity supports dermatological research. Scalable yeast-based production (>1 g/L) ensures reliable supply for medicinal chemistry and pharmacology studies.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 514-62-5
Cat. No. B158077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerruginol
CAS514-62-5
Synonymsferruginol
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)O
InChIInChI=1S/C20H30O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1
InChIKeyQXNWVJOHUAQHLM-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Ferruginol (CAS 514-62-5) Scientific Procurement Baseline: An Abietane Diterpenoid Scaffold


Ferruginol is a naturally occurring phenolic abietane-type diterpenoid (C20H30O, MW 286.46) characterized by a tricyclic fused ring structure with an aromatic C-ring . It is biosynthetically derived as a key intermediate in the pathways of more complex diterpenes such as tanshinones and carnosic acid [1]. This compound serves as a foundational scaffold for the semi-synthesis of a broad range of bioactive derivatives, making its procurement essential for medicinal chemistry and pharmacological studies aimed at developing novel antimicrobial, anticancer, and anti-inflammatory agents [2].

Why Generic Substitution Fails: The Ferruginol-Specific Bioactivity Profile


The abietane diterpenoid class is highly diverse, and minor structural variations can lead to profound differences in biological activity, potency, and selectivity. For instance, while ferruginol, carnosic acid, and tanshinone IIA share a common biosynthetic origin, their specific functional groups and stereochemistry dictate distinct molecular targets and pharmacological outcomes [1]. Substituting ferruginol with a structurally similar analog like totarol or carnosol without rigorous comparative data is scientifically unsound, as they exhibit different efficacy spectra against drug-resistant bacteria [2], varying cytotoxicity profiles across cancer cell lines [3], and unique anti-inflammatory mechanisms . The evidence presented in Section 3 quantifies these critical differentiations, demonstrating why ferruginol must be specifically selected for targeted research applications.

Ferruginol (CAS 514-62-5) Quantitative Differentiation Evidence vs. Abietane Analogs


Ferruginol Exhibits Superior Potency Against Fish Pathogen Streptococcus iniae vs. Taxodione

In a direct head-to-head evaluation of diterpenoids isolated from Salvia deserta roots, ferruginol demonstrated the most potent activity against the fish pathogenic bacterium Streptococcus iniae, with a 24-hour IC50 of 1.29 mg/L, which is equivalent to 4.5 µM [1]. This was a higher potency compared to other compounds tested in the same study, including taxodione, 7-O-acetylhorminone, and horminone [1].

Antibacterial Aquaculture Fish Pathogen Streptococcus iniae

Ferruginol Demonstrates Dose-Dependent Topical Anti-Inflammatory Efficacy in Vivo

Ferruginol's anti-inflammatory activity was evaluated in vivo using murine ear edema models. In a head-to-head comparison against the reference drug indomethacin, ferruginol (administered at equimolar doses) exhibited a maximal inhibitory effect of 20.5% against TPA (phorbol ester)-induced inflammation and 62.5% against AA (arachidonic acid)-induced inflammation . While not as potent as the synthetic drug, this study provides the first in vivo validation of its topical anti-inflammatory potential.

Anti-inflammatory Dermatology In Vivo Model TPA-Induced Edema

Enantiomer-Specific Antibacterial Activity: (−)-Ferruginol is More Potent than (+)-Ferruginol Against MRSA and VRE

In a study comparing the antibacterial activity of synthesized abietane diterpenes, (−)-ferruginol exhibited more potent activity than its natural enantiomer, (+)-ferruginol, against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. While specific MIC values for each enantiomer are not detailed in the abstract, the finding of differential potency based on stereochemistry is a critical differentiation factor for procurement.

Antibacterial Drug Resistance MRSA VRE Enantioselectivity

Ferruginol Serves as a Superior Starting Point for the Development of Selective Anti-Gastric Cancer Agents

A study on semisynthetic ester derivatives of ferruginol demonstrated that the parent compound provides a scaffold for generating compounds with high selectivity towards gastric adenocarcinoma (AGS) cells while exhibiting minimal toxicity to normal fibroblasts (MRC-5) [1]. For instance, the most selective derivative, ferruginyl indoleacetate (14), showed an IC50 of 12 μM against AGS cells, with an IC50 >1000 μM against MRC-5 fibroblasts [1]. This highlights ferruginol's utility in creating targeted anticancer agents, a property that may not be easily replicated with other diterpene scaffolds.

Anticancer Gastric Cancer Selective Cytotoxicity Semisynthesis

Ferruginol and Totarol Share Comparable Activity Against Leishmania donovani, with Distinct Ancillary Profiles

In an antiparasitic screening of Juniperus berry constituents, ferruginol and totarol demonstrated comparable in vitro activity against Leishmania donovani promastigotes, with IC50 values ranging from 3.5 to 4.6 μg/mL for both compounds [1]. However, totarol additionally exhibited nematicidal activity against Caenorhabditis elegans (at 80 μg/mL) and antifouling activity against Artemia salina (at 1 μg/mL) [1]. This suggests that while their anti-leishmanial potencies are similar, their broader biological activity spectra differ, a crucial distinction for researchers seeking a cleaner pharmacological profile.

Antiparasitic Leishmaniasis Neglected Tropical Diseases Totarol

Ferruginol (CAS 514-62-5) Recommended Application Scenarios Based on Differentiated Evidence


Lead Compound for Targeted Antibiotics Against Resistant Gram-Positive Pathogens

Based on its enantiomer-specific activity against MRSA and VRE [1] and its superior potency against Streptococcus iniae [2], ferruginol is ideally suited as a lead scaffold for developing novel antibiotics targeting drug-resistant Gram-positive bacteria. Researchers can leverage the differential activity of (−)-ferruginol for SAR studies to optimize a new class of antimicrobials.

Scaffold for Semisynthetic Anticancer Agents with High Tumor Selectivity

As evidenced by the development of ferruginol derivatives with >83-fold selectivity for gastric adenocarcinoma cells over normal fibroblasts [3], this compound is a superior starting point for medicinal chemistry programs focused on reducing off-target toxicity in oncology. It is particularly relevant for designing prodrugs or targeted therapies for gastric and other solid tumors.

In Vivo Research on Topical Anti-Inflammatory Agents

The demonstration of dose-dependent, topical anti-inflammatory activity in validated in vivo models (TPA and AA-induced edema) positions ferruginol as a key compound for dermatological research. It can be procured for studies investigating the mechanisms of dermal inflammation and the development of novel topical therapeutics for conditions like psoriasis or eczema.

Biosynthetic and Metabolic Engineering Platform Intermediate

As a key biosynthetic intermediate for high-value compounds like tanshinones and carnosic acid [4], ferruginol is a critical procurement item for synthetic biology and metabolic engineering groups. The recent achievement of >1 g/L yields in yeast cell factories [4] provides a practical, scalable route to this valuable intermediate, enabling the development of downstream production platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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